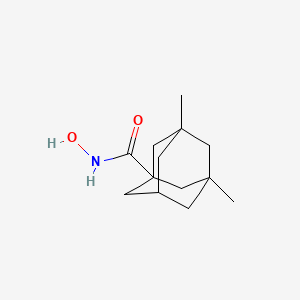
N-(4-bromophenyl)-2-(2,4-dichlorophenoxy)acetamide
Overview
Description
N-(4-bromophenyl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic compound that has been used in scientific research for a variety of purposes. This compound is also known by the chemical name bromoxynil octanoate and is classified as a herbicide. The purpose of
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-(2,4-dichlorophenoxy)acetamide involves the inhibition of photosynthesis in plants. This compound works by inhibiting the activity of photosystem II, which is responsible for the production of oxygen during photosynthesis. As a result, the plant is unable to produce energy and eventually dies.
Biochemical and Physiological Effects:
In addition to its effects on plant physiology, N-(4-bromophenyl)-2-(2,4-dichlorophenoxy)acetamide has also been shown to have biochemical and physiological effects in animals. Specifically, this compound has been shown to have toxic effects on the liver and kidneys, as well as on the reproductive system. Additionally, bromoxynil octanoate has been shown to have mutagenic and carcinogenic properties.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using N-(4-bromophenyl)-2-(2,4-dichlorophenoxy)acetamide in lab experiments is its ability to selectively target plants without affecting other organisms. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, there are also limitations to using bromoxynil octanoate in lab experiments. Specifically, this compound is highly toxic and must be handled with care. Additionally, its effects on plant physiology may vary depending on the species being studied.
Future Directions
There are several future directions for research related to N-(4-bromophenyl)-2-(2,4-dichlorophenoxy)acetamide. One area of interest is in the development of new herbicides that are more effective and less toxic than bromoxynil octanoate. Additionally, there is a need for further research into the biochemical and physiological effects of this compound in animals, as well as its potential for use as a mutagen or carcinogen. Finally, there is a need for more research into the mechanism of action of N-(4-bromophenyl)-2-(2,4-dichlorophenoxy)acetamide, particularly with regard to its effects on photosynthesis and auxin transport in plants.
Scientific Research Applications
N-(4-bromophenyl)-2-(2,4-dichlorophenoxy)acetamide has been used in scientific research for a variety of purposes. One of the primary applications of this compound is in the study of plant physiology and biochemistry. Specifically, bromoxynil octanoate has been used to investigate the role of auxin transport in plant growth and development.
properties
IUPAC Name |
N-(4-bromophenyl)-2-(2,4-dichlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrCl2NO2/c15-9-1-4-11(5-2-9)18-14(19)8-20-13-6-3-10(16)7-12(13)17/h1-7H,8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRQZPIYQMPJNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2)Cl)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrCl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-(2,4-dichlorophenoxy)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![ethyl [2,2,2-trichloro-1-(4-fluorophenyl)ethyl]carbamate](/img/structure/B3829212.png)


![1-[2-(4H-1,2,4-triazol-4-yl)ethyl]piperidine-3-carboxamide](/img/structure/B3829228.png)

![1-[(4-methylphenyl)sulfonyl]proline](/img/structure/B3829243.png)


![methyl N-[(4-methylphenyl)sulfonyl]phenylalaninate](/img/structure/B3829274.png)
![2-[1-(2-chlorobenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-1H-benzimidazole](/img/structure/B3829280.png)